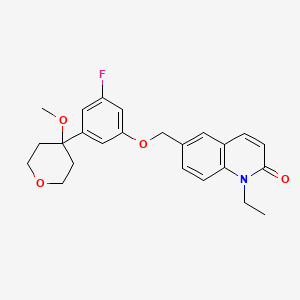

CL-387785

概述

科学研究应用

CL-387785 有多种科学研究应用,包括:

癌症研究: 它用于研究 EGFR 在癌细胞中的抑制,特别是在非小细胞肺癌中.

细胞信号转导研究: 研究人员使用 this compound 研究 EGFR 在细胞信号转导通路中的作用.

耐药性研究: 它用于研究对 EGFR 抑制剂的耐药机制,并开发克服耐药性的策略.

作用机制

CL-387785 通过不可逆地抑制表皮生长因子受体的激酶活性来发挥其作用。它与受体共价结合,阻止其自身磷酸化和随后下游信号通路的激活。 这种抑制导致 EGFR 过表达的细胞的细胞增殖减少和细胞凋亡增加 .

生化分析

Biochemical Properties

CL-387,785 interacts with the EGFR, a protein that is often overexpressed in various types of cancer cells . It inhibits EGFR kinase activity as well as EGF-stimulated autophosphorylation of tyrosine residues in the EGFR . This interaction is irreversible, meaning that once CL-387,785 binds to the EGFR, it permanently deactivates the receptor .

Cellular Effects

In cellular processes, CL-387,785 has been shown to block EGF-mediated growth in A431 cells . It inhibits the proliferation of cells that overexpress EGFR or c-ErbB2 by covalently binding to the EGFR . This leads to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .

Molecular Mechanism

At the molecular level, CL-387,785 exerts its effects by binding covalently to the ATP-binding pocket of the EGFR, thereby inhibiting the receptor’s kinase activity . This prevents the EGFR from activating downstream signaling pathways that promote cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CL-387,785 have been observed over time. The compound has been shown to inhibit cell proliferation in a concentration- and time-dependent manner . Over time, cells treated with CL-387,785 show a decrease in proliferation and an increase in apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of CL-387,785 vary with different dosages . At high doses, the compound has been shown to profoundly block the growth of tumors that overexpress EGFR

Metabolic Pathways

Given its role as an EGFR inhibitor, it likely interacts with enzymes and cofactors involved in the EGFR signaling pathway .

Transport and Distribution

Given its role as an EGFR inhibitor, it likely interacts with transporters or binding proteins that are involved in the EGFR signaling pathway .

Subcellular Localization

Given its role as an EGFR inhibitor, it likely localizes to the cell membrane where the EGFR is located

准备方法

合成路线和反应条件

CL-387785 的合成涉及多个步骤,从制备喹唑啉核心开始。关键步骤包括:

喹唑啉核心的形成: 这涉及 2-氨基苯腈与甲酰胺反应形成喹唑啉环。

溴化: 然后使用溴将喹唑啉核心溴化,在所需位置引入溴原子。

偶联反应: 将溴化的喹唑啉与 3-溴苯胺偶联以形成所需的产物.

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。主要考虑因素包括:

反应温度和时间: 优化这些参数以实现最大产率。

化学反应分析

反应类型

CL-387785 会经历几种类型的化学反应,包括:

取代反应: 化合物中的溴原子可以被其他官能团取代。

氧化和还原: 该化合物在特定条件下可以发生氧化和还原反应.

常用试剂和条件

取代反应: 常用试剂包括胺和硫醇等亲核试剂。

氧化: 可以使用过氧化氢或高锰酸钾等试剂。

还原: 通常使用硼氢化钠或氢化铝锂等试剂.

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应可以产生具有不同官能团的 this compound 的各种衍生物 .

相似化合物的比较

CL-387785 与其他 EGFR 抑制剂相比具有独特之处,因为它具有不可逆的结合机制。类似的化合物包括:

吉非替尼: 一种可逆 EGFR 抑制剂。

厄洛替尼: 另一种可逆 EGFR 抑制剂。

结论

This compound 是一种在科学研究中具有价值的化合物,特别是在 EGFR 抑制和癌症研究方面。其独特的不可逆结合机制使其与其他 EGFR 抑制剂区别开来,使其成为理解和克服癌症治疗中耐药性的关键工具。

属性

IUPAC Name |

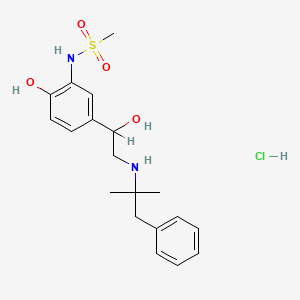

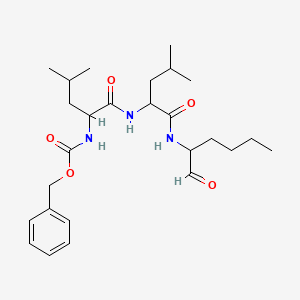

N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYYWOYVBXILOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236539 | |

| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194423-06-8 | |

| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CL-387785 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-387785 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4W27J1Z8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CL-387,785 is an irreversible inhibitor of the EGFR tyrosine kinase. [] It binds to the ATP-binding site of EGFR and forms a covalent bond with Cys 773, leading to irreversible inhibition of EGFR tyrosine kinase activity. []

ANone: CL-387,785 binding to EGFR leads to the inhibition of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. [, , ] This inhibition results in decreased cell proliferation, increased apoptosis, and reduced tumor growth. [, , , , , ]

ANone: The provided research papers primarily focus on the biological activity of CL-387,785 and do not provide specific details on its material compatibility or stability under various conditions.

ANone: CL-387,785 functions as an enzyme inhibitor and does not display inherent catalytic properties. Its primary mechanism of action involves binding to and blocking the activity of the EGFR tyrosine kinase.

ANone: Molecular modeling has been used to study the interaction of CL-387,785 with EGFR. [, ] These studies provided insights into the binding mode of CL-387,785 and its ability to overcome the resistance conferred by the T790M mutation.

ANone: While the provided papers don't delve into specific structural modifications of CL-387,785, they do highlight the impact of EGFR mutations on its efficacy. [, , ] For instance, the T790M mutation in EGFR reduces the sensitivity to reversible EGFR inhibitors but not CL-387,785. [, ] Additionally, research on similar quinazoline derivatives suggests that modifications with biarylamino groups at the 4-position can negatively impact autophagic clearance. []

ANone: The provided research papers focus on the biological activity of CL-387,785 and do not provide detailed information on its stability under various conditions or specific formulation strategies.

ANone: The provided research articles primarily focus on the preclinical investigation of CL-387,785 and do not cover details regarding specific SHE regulations or compliance requirements.

ANone: While not extensively detailed, some studies suggest that the route of administration can affect the bioavailability of CL-387,785. [] Oral administration may lead to lower bioavailability compared to intraperitoneal administration, potentially due to factors like first-pass metabolism.

ANone: CL-387,785 demonstrates a clear relationship between its pharmacodynamic and in vivo effects. Inhibition of EGFR phosphorylation and downstream signaling correlates with reduced tumor growth and increased apoptosis in preclinical models. [, , , , ]

ANone: CL-387,785 has shown efficacy in various in vitro and in vivo models of EGFR-mutant cancers. These include cell lines such as H1975, HCC827, and PC-9, as well as xenograft models of lung adenocarcinoma. [, , , , , , , ]

ANone: CL-387,785 treatment leads to cell cycle arrest primarily at the G0/G1 phase in various cancer cell lines. [, , ] Furthermore, it induces apoptosis in these cells, as evidenced by increased PARP cleavage and Annexin V staining. [, , ]

ANone: While CL-387,785 can overcome the T790M-mediated resistance seen with reversible EGFR TKIs, research has identified novel EGFR mutations, such as L718Q, L844V, and C797S, which can confer resistance to CL-387,785. [, ] Additionally, other resistance mechanisms include MET amplification and activation of alternative signaling pathways like HGF/MET. [, ]

ANone: The provided research papers primarily focus on the preclinical investigation of CL-387,785 and do not contain comprehensive data regarding its toxicity profile in humans.

ANone: The provided research papers do not provide information about drug delivery, biomarkers, analytical methods, environmental impact, dissolution/solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications for CL-387,785.

ANone: Intriguingly, research indicates that CL-387,785 might have potential in Alzheimer's disease treatment. [, ] It was found that CL-387,785 can modulate autophagy, a cellular process implicated in AD pathogenesis, and improve cognitive function in a mouse model of AD. This highlights the potential for cross-disciplinary applications of this EGFR inhibitor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-](/img/structure/B1684407.png)